3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one
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Overview
Description
3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that features an isoxazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoxazole derivatives with hydrazine derivatives, followed by cyclization to form the fused ring system . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-3(2H)pyridazinones: These compounds share a similar pyridazine core but differ in their substituents and ring fusion.
Pyrazolo[3,4-d]pyridazines: These compounds have a pyrazole ring fused to a pyridazine ring, offering different chemical properties and biological activities.
Uniqueness
3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its specific ring fusion and substituents, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-propan-2-yl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C8H9N3O2/c1-4(2)7-6-5(13-11-7)3-9-10-8(6)12/h3-4H,1-2H3,(H,10,12) |
InChI Key |
KCEJEHKBAHTIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
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